![molecular formula C10H10NO4S- B15044685 1-acetyl-2,3-dihydro-1H-indole-2-sulfonate](/img/structure/B15044685.png)
1-acetyl-2,3-dihydro-1H-indole-2-sulfonate
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Overview
Description
1-acetyl-2,3-dihydro-1H-indole-2-sulfonate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-acetyl-2,3-dihydro-1H-indole-2-sulfonate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-2,3-dihydro-1H-indole-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-acetyl-2,3-dihydro-1H-indole-2-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-2,3-dihydro-1H-indole-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group instead of a sulfonate.
Uniqueness
1-acetyl-2,3-dihydro-1H-indole-2-sulfonate is unique due to its sulfonate group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H10NO4S- |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-acetyl-2,3-dihydroindole-2-sulfonate |
InChI |
InChI=1S/C10H11NO4S/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15/h2-5,10H,6H2,1H3,(H,13,14,15)/p-1 |
InChI Key |
UOPWAVAYLGDGIB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-] |
Origin of Product |
United States |
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